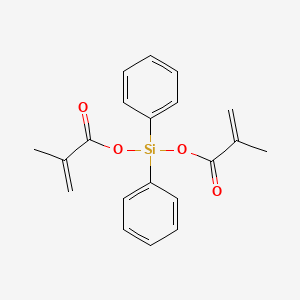

Bis(methacryloxy)diphenylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(methacryloxy)diphenylsilane is a useful research compound. Its molecular formula is C20H20O4Si and its molecular weight is 352.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Behavior

The hydrolysis of bis(methacryloxy)diphenylsilane is influenced by pH and steric/electronic effects. Under acidic conditions (pH 4) , the methoxy groups hydrolyze rapidly via an SN2 mechanism on protonated alkoxysilanes. Comparative studies with analogous silanes show:

| Compound | Hydrolysis Rate (pH 4, h⁻¹) | Hydrolysis Rate (pH 9, h⁻¹) |

|---|---|---|

| Methacryloyloxymethyltrimethoxy silane | 21.8 | 24.0 |

| 3-Methacryloyloxypropyltrimethoxysilane | 1.6 | 0.9 |

Key findings:

-

Methacryloyloxymethyl derivatives hydrolyze 13–60× faster than propyl-spaced analogs due to electronic effects from the ester group .

-

Hydrolysis under basic conditions (pH 9) proceeds via a pentacoordinate intermediate, with rate maxima observed for dialkoxysilanes .

Condensation Reactions

Condensation of this compound-derived silanols occurs under neutral conditions (pH 6.5). Key observations include:

-

T-structure formation dominates within 90 minutes, bypassing silanol intermediates .

-

Condensation rates correlate with steric accessibility and hydrogen-bonding interactions between silanol groups and ester functionalities .

Hydrosilylation and Functionalization

This compound participates in hydrosilylation with alkenes or alkynes. For example:

-

Catalytic hydrosilylation using tris(triphenylphosphine)rhodium chloride at 88–92°C yields branched siloxane polymers .

-

Reaction rates depend on the steric bulk of substituents, with diphenylsilane derivatives showing moderate reactivity compared to alkylsilanes .

Radical Polymerization

The methacryloyloxy groups enable radical-initiated polymerization. A representative formulation includes:

| Component | Weight % | Role |

|---|---|---|

| This compound | 45 | Monomer |

| Methyl methacrylate (MMA) | 45 | Co-monomer |

| Bis(methacryloxypropyl)trisiloxane | 5 | Crosslinker |

| Benzoyl peroxide (BPO) | 0.25 | Initiator |

Conditions : Polymerize at 70°C for 12 hours, then post-cure at 85°C for 24 hours .

Outcome : The resulting polymer exhibits high oxygen permeability (Dk >80 barrers), suitable for contact lens materials .

Stability and Side Reactions

-

Thermal Stability : Decomposition begins at 250°C, with siloxane backbone degradation dominating above 300°C .

-

Ester Hydrolysis : Prolonged exposure to moisture leads to methacrylic acid release, necessitating anhydrous storage .

Analytical Characterization

Propiedades

Número CAS |

63696-07-1 |

|---|---|

Fórmula molecular |

C20H20O4Si |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

[2-methylprop-2-enoyloxy(diphenyl)silyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H20O4Si/c1-15(2)19(21)23-25(24-20(22)16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3 |

Clave InChI |

VJTNMFMLMIJOFD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C |

SMILES canónico |

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.